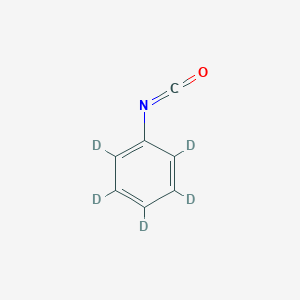

Phenyl-d5 isocyanate

Cat. No. B1357203

Key on ui cas rn:

83286-56-0

M. Wt: 124.15 g/mol

InChI Key: DGTNSSLYPYDJGL-RALIUCGRSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07423171B2

Procedure details

In a 1000 ml high-pressure stirred autoclave 15.5 g of aniline, 7.6 g of the [Co-tBu-Salen]/Silica catalyst of Example 2, 1.78 g of NaI and 488 g of 2,2,2-trifluoroethanol (TFE) are charged. The autoclave is pressurized with carbon monoxide and oxygen in a volumetric ratio of 19/1. The temperature is increased to 120° C. and the total pressure is maintained constant at 40 bars. The reaction is maintained under constant vigorous stirring for three hours. After 3 hours the reactor is cooled to room temperature, depressurized and 97.8 g of 1,2-dichlorobenzene (DCB) is charged in the reactor. The temperature is increased to 180° C. under atmospheric pressure. The vapors of TFE are separated, condensed, and reused in the following example. In the bottom of the reactor a mixture of DCB and phenylisocyanate is obtained. From this mixture pheylisocyanate is recovered by distillation with 99% w/w purity.

[Compound]

Name

Co tBu Salen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].[I-].FC(F)(F)[CH2:12][OH:13].[C]=O.O=O>ClC1C=CC=CC=1Cl>[C:2]1([N:1]=[C:12]=[O:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^3:15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

[Compound]

|

Name

|

Co tBu Salen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.78 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[I-]

|

|

Name

|

|

|

Quantity

|

488 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(CO)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

97.8 g

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorous stirring for three hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are charged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the total pressure is maintained constant at 40 bars

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction is maintained under constant

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 3 hours the reactor is cooled to room temperature

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature is increased to 180° C. under atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vapors of TFE are separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07423171B2

Procedure details

In a 1000 ml high-pressure stirred autoclave 15.5 g of aniline, 7.6 g of the [Co-tBu-Salen]/Silica catalyst of Example 2, 1.78 g of NaI and 488 g of 2,2,2-trifluoroethanol (TFE) are charged. The autoclave is pressurized with carbon monoxide and oxygen in a volumetric ratio of 19/1. The temperature is increased to 120° C. and the total pressure is maintained constant at 40 bars. The reaction is maintained under constant vigorous stirring for three hours. After 3 hours the reactor is cooled to room temperature, depressurized and 97.8 g of 1,2-dichlorobenzene (DCB) is charged in the reactor. The temperature is increased to 180° C. under atmospheric pressure. The vapors of TFE are separated, condensed, and reused in the following example. In the bottom of the reactor a mixture of DCB and phenylisocyanate is obtained. From this mixture pheylisocyanate is recovered by distillation with 99% w/w purity.

[Compound]

Name

Co tBu Salen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].[I-].FC(F)(F)[CH2:12][OH:13].[C]=O.O=O>ClC1C=CC=CC=1Cl>[C:2]1([N:1]=[C:12]=[O:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^3:15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

[Compound]

|

Name

|

Co tBu Salen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.78 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[I-]

|

|

Name

|

|

|

Quantity

|

488 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(CO)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

97.8 g

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

vigorous stirring for three hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are charged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the total pressure is maintained constant at 40 bars

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction is maintained under constant

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 3 hours the reactor is cooled to room temperature

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature is increased to 180° C. under atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vapors of TFE are separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |